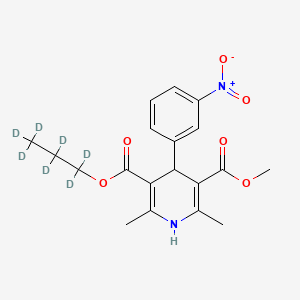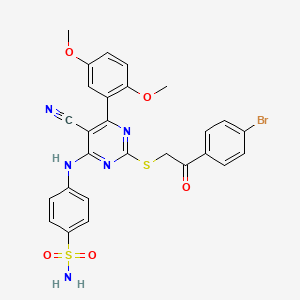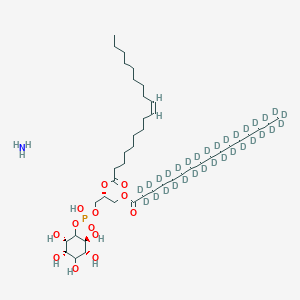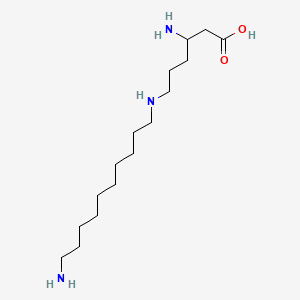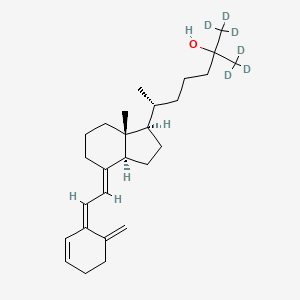
3-Dehydroxy-3-ene-25-ol Vitamin D3-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 is a labeled analogue of 3-Dehydroxy-3-ene-25-ol Vitamin D3, which is a derivative of Vitamin D3. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it useful for tracing and studying metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 involves the dehydroxylation and deuteration of 3-Dehydroxy-3-ene-25-ol Vitamin D3. The reaction typically requires specific conditions such as the presence of deuterium oxide (D2O) and a suitable catalyst to facilitate the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the isotopic labeling and chemical integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Vitamin D3 derivatives.
Biology: Employed in metabolic studies to trace the pathways and transformations of Vitamin D3 in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin D3 analogues.
Industry: Applied in the development of new Vitamin D3-based supplements and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 involves its interaction with the Vitamin D receptor (VDR). Upon binding to VDR, the compound forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Vitamin D responsive elements in the DNA, regulating the transcription of genes involved in calcium and phosphate homeostasis, bone mineralization, and other physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Dehydroxy-3-ene-25-ol Vitamin D3: The non-labeled analogue of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6.
1-Dehydroxy-23-deoxojessic acid: A related compound with similar structural features but different biological activities.
Atorvastatin 3-Deoxyhept-2E-Enoic Acid: Another compound with dehydroxy and ene functionalities, used in different research contexts.
Uniqueness
This compound is unique due to its isotopic labeling with deuterium, which provides distinct advantages in tracing and studying metabolic pathways. This labeling allows for more accurate and detailed analysis compared to non-labeled analogues.
Propriétés
Formule moléculaire |
C27H42O |
|---|---|
Poids moléculaire |
388.7 g/mol |
Nom IUPAC |
(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[(2Z)-2-(6-methylidenecyclohex-2-en-1-ylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptan-2-ol |
InChI |
InChI=1S/C27H42O/c1-20-10-6-7-12-22(20)14-15-23-13-9-19-27(5)24(16-17-25(23)27)21(2)11-8-18-26(3,4)28/h7,12,14-15,21,24-25,28H,1,6,8-11,13,16-19H2,2-5H3/b22-14-,23-15+/t21-,24-,25+,27-/m1/s1/i3D3,4D3 |
Clé InChI |
ZLBQPHBBQMXNSX-CMJAQXDISA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C=CCCC3=C)C)(C([2H])([2H])[2H])O |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C=CCCC3=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



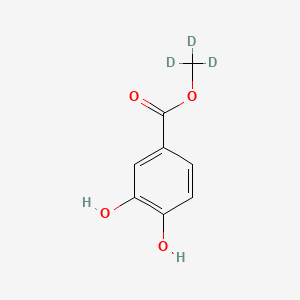
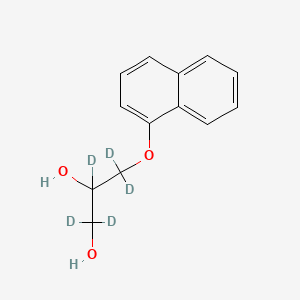
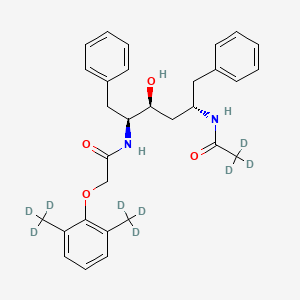
![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)
